

# No Public Clinical Trial Data Available for Kushenol M

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | Kushenol M |           |  |  |  |  |
| Cat. No.:            | B1584907   | Get Quote |  |  |  |  |

As of November 2025, a comprehensive search of publicly available scientific literature and clinical trial registries reveals no registered or published clinical trial data for the compound **Kushenol M**. Research on **Kushenol M** is in the preclinical stage, focusing on its biochemical properties.

**Kushenol M** is a flavonoid isolated from Sophora flavescens and has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP3A4, in in vitro studies using human liver microsomes[1]. This finding suggests its potential for influencing the metabolism of other drugs, but its therapeutic effects have not been evaluated in human trials.

While clinical data for **Kushenol M** is absent, several other related flavonoid compounds from Sophora flavescens, collectively known as Kushenols, have been investigated in preclinical studies for various therapeutic applications. These studies provide insights into the potential biological activities of this class of compounds.

## **Preclinical Data on Kushenol Compounds**

The following table summarizes the available preclinical data for various Kushenol compounds, highlighting their studied therapeutic areas, observed effects, and proposed mechanisms of action.



| Compound   | Therapeutic<br>Area                | Model System                                                                                  | Key Findings                                                                                                                               | Proposed<br>Mechanism of<br>Action                                                             |
|------------|------------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Kushenol A | Breast Cancer                      | Human breast<br>cancer cell lines<br>(MCF-7, MDA-<br>MB-231) and<br>xenograft mouse<br>model. | Reduced cell proliferation, induced G0/G1 cell cycle arrest and apoptosis.[2]                                                              | Inhibition of the PI3K/AKT/mTOR signaling pathway[2].                                          |
| Kushenol C | Inflammation &<br>Oxidative Stress | Murine macrophage cell line (RAW264.7) and human keratinocyte cell line (HaCaT).              | Suppressed production of inflammatory mediators (NO, PGE2, IL-6, etc.). Prevented oxidative stressinduced DNA damage and cell death.[3][4] | Inhibition of STAT1, STAT6, and NF-kB activation; Upregulation of the Nrf2/HO-1 pathway[3][4]. |
| Kushenol F | Atopic Dermatitis<br>& Psoriasis   | Mouse models of atopic dermatitis and psoriasis.                                              | Reduced skin lesions, epidermal thickening, and levels of proinflammatory cytokines (IL-1 $\beta$ , IL-6, TNF- $\alpha$ , etc.) [5][6].    | Inhibition of TSLP production; Regulation of sphingolipid and linoleic acid metabolism[5][6].  |
| Kushenol I | Ulcerative Colitis                 | Dextran sodium<br>sulfate (DSS)-<br>induced mouse<br>model of colitis.                        | Alleviated clinical symptoms, reduced pro-inflammatory cytokines, repaired intestinal barrier,                                             | Inhibition of PI3K/AKT and NLRP3 signaling pathways[7].                                        |



|            |                               |                                                                             | and modulated gut microbiota[7].                          |                                                                                  |
|------------|-------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------|
| Kushenol Z | Non-Small-Cell<br>Lung Cancer | Human non-<br>small-cell lung<br>cancer cell lines<br>(A549, NCI-<br>H226). | Inhibited cell proliferation and induced apoptosis[8][9]. | Dual inhibition of cAMP-phosphodiestera se (PDE) and the Akt/mTOR pathway[8][9]. |

## **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are crucial for the scientific audience. Below are representative protocols based on the cited literature.

### **Cell Proliferation Assay (CCK-8)**

This protocol is based on studies investigating the anti-proliferative effects of Kushenol A on breast cancer cells[2].

- Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5x10<sup>3</sup> cells per well.
- Incubation: The cells are cultured for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for adherence.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of Kushenol A (e.g., 4, 8, 16, 32 μM) or a vehicle control (DMSO).
- Incubation: Cells are incubated with the compound for specified time points (e.g., 24, 48, 72 hours).
- Reagent Addition: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
- Final Incubation: The plates are incubated for an additional 1-2 hours at 37°C.
- Data Acquisition: The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.



### **Western Blot Analysis for Signaling Pathways**

This protocol is representative of the methods used to analyze the PI3K/AKT/mTOR pathway in cancer cells treated with Kushenols A and Z[2][8].

- Cell Lysis: After treatment with the Kushenol compound for the desired time, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein (e.g., 20-30 μg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent nonspecific antibody binding.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH).
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
  horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
  temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

## **Signaling Pathway Visualization**

Several Kushenol compounds exert their anti-proliferative effects in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key points of



inhibition by these compounds.



Click to download full resolution via product page

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Kushenols A and Z.

In summary, while **Kushenol M** itself has not been advanced into clinical trials, the broader family of Kushenol compounds demonstrates a range of promising biological activities in



preclinical models. Further research is required to determine if these findings can be translated into safe and effective therapies for human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Public Clinical Trial Data Available for Kushenol M].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584907#kushenol-m-clinical-trial-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com